molecular formula C14H16N2O2 B11872473 1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one CAS No. 58034-78-9

1-Ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4(1H)-one

Cat. No.: B11872473
CAS No.: 58034-78-9
M. Wt: 244.29 g/mol
InChI Key: CYDFIAGFVIGXQJ-UHFFFAOYSA-N
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Description

1-Ethyl-7-methyl-3-propionyl-1,8-naphthyridin-4(1H)-one is a synthetic organic compound belonging to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-7-methyl-3-propionyl-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Selection of appropriate starting materials such as ethylamine, methylamine, and propionyl chloride.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds typically involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-7-methyl-3-propionyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine oxides, while reduction could produce reduced derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-7-methyl-3-propionyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methyl-7-propionyl-1,8-naphthyridin-4(1H)-one
  • 1-Methyl-7-ethyl-3-propionyl-1,8-naphthyridin-4(1H)-one
  • 1-Ethyl-7-methyl-3-acetyl-1,8-naphthyridin-4(1H)-one

Uniqueness

1-Ethyl-7-methyl-3-propionyl-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

CAS No.

58034-78-9

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-ethyl-7-methyl-3-propanoyl-1,8-naphthyridin-4-one

InChI

InChI=1S/C14H16N2O2/c1-4-12(17)11-8-16(5-2)14-10(13(11)18)7-6-9(3)15-14/h6-8H,4-5H2,1-3H3

InChI Key

CYDFIAGFVIGXQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC

Origin of Product

United States

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